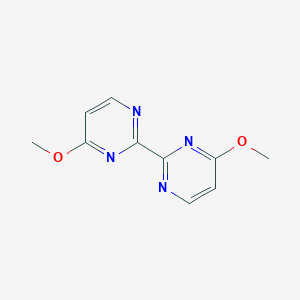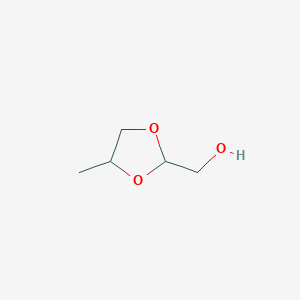
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is a complex organic compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structure, which includes a butyl group attached to a dodecahydroacridine moiety, and an ethanone functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Hydrogenation: The acridine core is then subjected to hydrogenation to obtain the dodecahydroacridine structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Butylation: The dodecahydroacridine is then alkylated with butyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the butyl group.
Ketone Formation: Finally, the ethanone functional group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride)
Major Products:
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Alcohols
Substitution: Various alkyl or aryl derivatives
科学研究应用
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Materials Science: Acridine derivatives are known for their photophysical properties, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
作用机制
The mechanism of action of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.
相似化合物的比较
1-(9-Butyldodecahydroacridin-10(1H)-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.
1-(9-Butyldodecahydroacridin-10(1H)-yl)butan-1-one: Similar structure with a butanone group instead of an ethanone group.
Uniqueness: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone group, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
114589-98-9 |
|---|---|
分子式 |
C19H33NO |
分子量 |
291.5 g/mol |
IUPAC 名称 |
1-(9-butyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanone |
InChI |
InChI=1S/C19H33NO/c1-3-4-9-15-16-10-5-7-12-18(16)20(14(2)21)19-13-8-6-11-17(15)19/h15-19H,3-13H2,1-2H3 |
InChI 键 |
VYHJUIGUQSXTRS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C2CCCCC2N(C3C1CCCC3)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
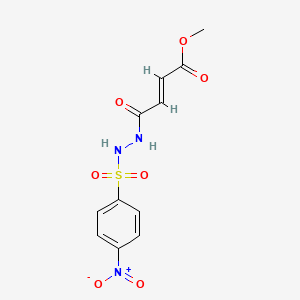
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
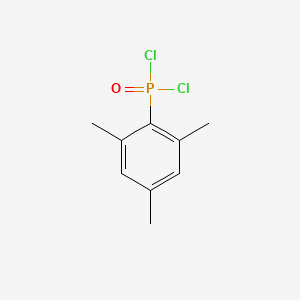
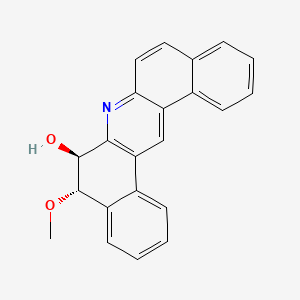
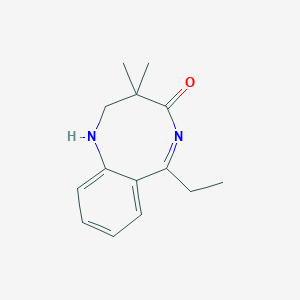

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
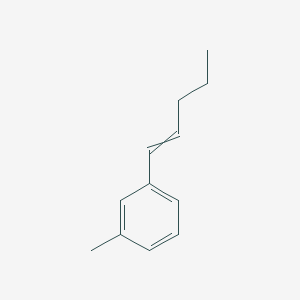
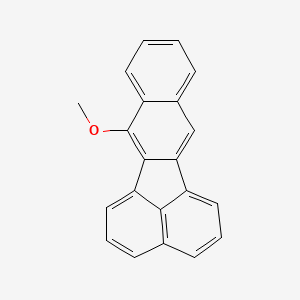

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
